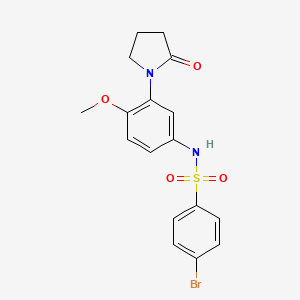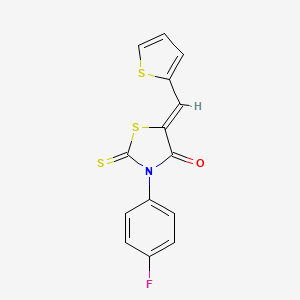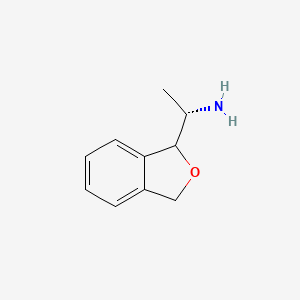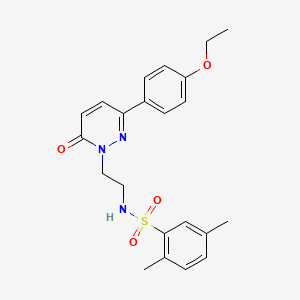
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a novel compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of urea derivatives and has shown promising results in various studies.
Scientific Research Applications
Hydrogel Formation and Material Science Applications
Anion Tuning of Hydrogel Properties : A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the ability to form hydrogels in acidic conditions. The rheological and morphological characteristics of these gels can be finely tuned by varying the anion type, showcasing potential applications in material science for creating customized hydrogel materials with specific mechanical properties (Lloyd & Steed, 2011).
Chemical Synthesis and Derivative Exploration
Synthesis of Pyridine and Naphthyridine Derivatives : Research into the synthesis of novel pyridine and naphthyridine derivatives, including compounds with thiophene motifs similar to the target compound, highlights the versatility of pyrazole-based structures in creating diverse chemical entities. These efforts contribute to the development of new compounds with potential applications in various fields, including pharmacology and materials science (Abdelrazek et al., 2010).
Biological Activity and Pharmacological Potential
Inhibition of MAP Kinase p38α : A study focusing on the design and synthesis of N-pyrazole, N'-thiazole-ureas revealed potent inhibitors of p38α mitogen-activated protein kinase. This research underscores the therapeutic potential of pyrazole-based compounds in modulating biological pathways critical for inflammatory responses and other cellular processes (Getlik et al., 2012).
Anti-Tumor and Anti-Angiogenic Activities
Identification of Anti-Angiogenic Compounds : The study of 5-pyrazolyl-ureas, particularly a compound named GeGe-3, has revealed significant anti-angiogenic properties. Functional proteomics approaches identified calreticulin as a principal target, providing insights into the mechanism of action of these compounds in inhibiting angiogenesis, a process critical in tumor growth and metastasis (Morretta et al., 2021).
Corrosion Inhibition
Pyran Derivatives as Corrosion Inhibitors : Research into pyran derivatives, including pyrazole-incorporated compounds, has demonstrated their effectiveness in inhibiting the corrosion of mild steel in industrial applications. This highlights the potential of such compounds in extending the lifespan of metal components in harsh chemical environments (Dohare et al., 2017).
properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-5-2-3-6-15(13)20-17(22)18-11-16(14-7-10-23-12-14)21-9-4-8-19-21/h2-10,12,16H,11H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRPXPXTIHLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2567987.png)


![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2567993.png)

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)
